1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)
Description
Historical Development of Bipyridinium-Based Compounds
The foundation of bipyridinium chemistry traces back to the late 19th century, with the pioneering work of Fritz Blau in 1888, who first described the synthesis of 2,2'-bipyridine through the dry distillation of copper(II) pyridine-2-carboxylate. This seminal discovery marked the beginning of an extensive research field that would eventually encompass the development of viologens, a class of compounds characterized by their distinctive redox properties and color-changing capabilities. The name "viologen" itself derives from the violet color produced during reduction reactions, combined with the Latin "gen" meaning generator, reflecting the compounds' ability to generate characteristic colors under different oxidation states.
The systematic development of bipyridinium compounds continued through the early 20th century, with significant contributions from researchers who explored various synthetic pathways and applications. Hugo Weidel and his student M. Russo made crucial advances in synthetic methodology, particularly in the development of methylation reactions using iodomethane to produce bipyridinium salts. These early synthetic approaches established the fundamental chemical principles that would later be applied to create more complex viologen derivatives, including the extended systems that incorporate aromatic bridging units.
The evolution from simple bipyridines to quaternized bipyridinium salts represented a critical advancement in the field, as the quaternization process imparted unique electrochemical properties that distinguished viologens from their neutral precursors. The introduction of various alkylating agents and the subsequent exploration of different counterions laid the groundwork for the sophisticated design strategies employed in contemporary viologen synthesis. By the 1930s, researchers had already recognized the potential of these compounds as oxidation-reduction indicators, foreshadowing their later applications in electrochromic devices and energy storage systems.
The mid-20th century witnessed a significant expansion in bipyridinium research, particularly with the development of paraquat as a widely used herbicide, which demonstrated the practical applications of viologen chemistry beyond academic curiosity. This period also saw the emergence of systematic studies on the electrochemical behavior of viologens, establishing their reversible redox properties and the relationship between molecular structure and electrochemical performance. The understanding of these structure-property relationships became fundamental to the later development of extended viologen systems with enhanced functionality.
Position of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) in Viologen Research
The compound 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate) occupies a distinctive position within the broader viologen research landscape as an exemplar of extended viologen architecture. Unlike simple monomeric viologens such as methyl viologen or ethyl viologen, this compound represents a sophisticated approach to viologen design that incorporates multiple bipyridinium units connected through an aromatic bridging system. The para-xylylene linker, derived from 1,4-phenylenebis(methylene), creates a bis-viologen system that exhibits enhanced electrochemical properties compared to its monomeric counterparts.
The structural complexity of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate) places it within the category of extended conjugated viologens, which have emerged as a significant research focus in recent decades. These compounds typically demonstrate multiple reversible reduction processes, each associated with distinct color changes, making them particularly valuable for electrochromic applications. The incorporation of the aromatic bridging unit not only increases the number of redox-active sites but also influences the electronic communication between the bipyridinium centers, resulting in modified electrochemical behavior.
The choice of hexafluorophosphate as the counterion in this compound reflects contemporary understanding of anion effects on viologen properties. Research has demonstrated that counterion selection significantly influences various aspects of viologen behavior, including solubility characteristics, crystal packing arrangements, and photophysical properties. The hexafluorophosphate anion offers several advantages, including enhanced solubility in organic solvents compared to halide counterions, improved electrochemical stability, and the absence of interfering redox processes that might complicate electrochemical studies.
The synthetic accessibility of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate) through established viologen chemistry protocols demonstrates the maturity of the field and the ability to create complex architectures using well-understood reaction mechanisms. The compound can be synthesized through successive alkylation reactions or modified Zincke reaction protocols, illustrating the versatility of viologen synthetic methodology. This accessibility has facilitated its use as a model compound for studying the properties of extended viologen systems and developing structure-property relationships.
Contemporary Research Significance and Applications Overview
The contemporary research significance of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate) stems from its role as a representative compound in the development of advanced viologen-based materials for technological applications. Current research trends in viologen chemistry emphasize the design of compounds with tailored properties for specific applications, and this particular compound serves as an important example of how structural modifications can be employed to achieve desired characteristics. The bis-viologen architecture provides multiple redox states, each with distinct optical properties, making it particularly relevant for next-generation electrochromic devices and smart materials.
In the field of electrochromic technology, compounds like 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate) represent a significant advancement over traditional single-viologen systems. The multiple redox-active centers enable more complex color switching patterns and potentially improved device performance through enhanced charge storage capacity. Contemporary electrochromic device development requires materials that can undergo rapid, reversible color changes with high contrast ratios and extended operational lifetimes, criteria that extended viologens like this compound are designed to meet.
The compound's relevance extends to energy storage applications, where the multiple redox-active sites provide opportunities for high-capacity charge storage systems. Research in viologen-based energy storage has identified the importance of compounds that can undergo multiple electron transfer processes while maintaining structural integrity. The rigid aromatic bridging unit in 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate) may contribute to enhanced stability during repeated charge-discharge cycles, a critical requirement for practical energy storage applications.
Contemporary supramolecular chemistry research has also recognized the potential of extended viologens as building blocks for complex assemblies and host-guest systems. The bipyridinium units in compounds like 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate) can participate in π-π stacking interactions and serve as electron-deficient components in donor-acceptor systems. This capability positions such compounds at the intersection of materials science and supramolecular chemistry, where researchers seek to develop functional materials through non-covalent assembly processes.
The ongoing development of organic electronics and photonic devices has created new opportunities for viologen-based materials, with compounds like 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate) serving as model systems for understanding charge transport and optical properties in π-conjugated systems. The combination of redox activity, optical properties, and structural rigidity makes such compounds attractive candidates for incorporation into organic electronic devices, where precise control over electronic properties is essential for device performance.
| Application Area | Relevant Properties | Current Research Focus |
|---|---|---|
| Electrochromic Devices | Multiple redox states, color switching | High contrast ratios, switching speed optimization |
| Energy Storage | Multiple electron transfer processes | Capacity enhancement, cycle stability |
| Supramolecular Chemistry | π-π stacking, electron deficiency | Host-guest systems, molecular assembly |
| Organic Electronics | Charge transport, optical properties | Device integration, performance optimization |
Properties
IUPAC Name |
4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4.2F6P/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJGCCXYLZWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F12N4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453690 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108861-20-7 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is the ultraviolet (UV) light . It has been synthesized as a polyoxometalate-viologen hybrid and has shown efficient UV light detection ability.
Mode of Action
The compound interacts with UV light and undergoes a color change from pale yellow to blue.
Biochemical Pathways
The compound’s interaction with UV light triggers a photoluminescence phenomenon . The fluorescence intensity decreases with the increase of UV intensity.
Result of Action
The compound has the potential to achieve fluorescence-based UV probing . When irradiated with an ultraviolet xenon lamp for about 5 minutes, the fluorescence intensity is almost completely quenched.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light exposure. It exhibits different levels of color changes under sunlight irradiation at different local times on a sunny day. The compound remains clear for 11 days in the dark under an ambient atmosphere and is also reusable when erased.
Biochemical Analysis
Biological Activity
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate) is a synthetic compound with notable biological activity. Its unique structure, characterized by bipyridinium units and hexafluorophosphate counterions, contributes to its potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C28H24F12N4P2
- Molecular Weight : 706.46 g/mol
- CAS Number : 108861-20-7
- Physical State : Solid (crystalline powder)
- Color : Yellow
The compound's structure features two bipyridinium moieties connected by a methylene bridge, which enhances its ability to interact with biological systems.
Antibacterial Activity
Research has shown that compounds similar to 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various bipyridinium derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported to range from 20 µM to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .
| Compound Type | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| Bipyridinium Derivatives | 20 - 40 | 40 - 70 |
The effectiveness of these compounds suggests that the structural features of bipyridinium derivatives are crucial for their antibacterial activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies indicated that while some bipyridinium derivatives exhibit cytotoxic effects at higher concentrations, they also demonstrate selectivity towards bacterial cells over mammalian cells. For instance, the IC50 values for mammalian cell lines were significantly higher than those for bacterial strains, indicating a favorable therapeutic index .
Case Study 1: Antibacterial Efficacy
A recent study assessed the antibacterial efficacy of a series of bipyridinium compounds against multi-drug resistant strains of S. aureus. The results showed that certain derivatives had MIC values comparable to standard antibiotics like ceftriaxone. The study concluded that modifications in the chemical structure could enhance antibacterial activity while reducing cytotoxicity .
Case Study 2: Interaction with Biological Membranes
Another investigation focused on the interaction of bipyridinium derivatives with lipid membranes. The study utilized fluorescence spectroscopy to demonstrate that these compounds could disrupt bacterial membranes, leading to cell lysis. This mechanism of action is critical for their antibacterial effectiveness and highlights their potential as novel antimicrobial agents .
Scientific Research Applications
Electrochemical Applications
The compound exhibits excellent electrochemical stability and conductivity, making it an ideal candidate for advanced battery technologies. It has been studied for its potential use in:
- Electrolytes for Lithium-ion Batteries : Its ionic nature allows for efficient ion transport, enhancing battery performance.
- Supercapacitors : The high surface area and conductivity facilitate rapid charge/discharge cycles.
Materials Science
In materials science, this bipyridinium salt is utilized in:
- Conductive Polymers : It can be integrated into polymer matrices to create conductive films and coatings.
- Nanocomposites : When combined with nanoparticles, it enhances the mechanical and electrical properties of materials.
Photovoltaics
Research indicates that this compound can be used in the development of:
- Dye-Sensitized Solar Cells (DSSCs) : Its ability to facilitate electron transfer makes it a candidate for improving the efficiency of DSSCs.
Case Studies and Research Findings
Pharmaceutical Applications
While less common than its industrial applications, there are emerging studies exploring the use of this compound in pharmaceuticals:
- Antimicrobial Agents : Research suggests that bipyridinium compounds may exhibit antimicrobial properties, making them potential candidates for new antibiotics.
- Drug Delivery Systems : Its ionic characteristics allow for the formulation of drug delivery systems that enhance bioavailability.
Comparison with Similar Compounds
Physical Properties :
Comparison with Structurally Similar Compounds
Biphenyl-Linked Variant: 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)
Dibromide Salt: 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide
Paraquat (1,1'-Dimethyl-4,4'-bipyridinium Dichloride)
- CAS : 4685-14-7
- Molecular Formula : C₁₂H₁₄Cl₂N₂
- Molecular Weight : 257.16 g/mol
- Key Differences :
- Applications : Widely used as a herbicide but toxic to humans .
Comparative Data Table
Research Findings and Functional Insights
- Redox Properties : The target compound’s bipyridinium core undergoes reversible two-electron reduction, critical for stabilizing catenanes. Paraquat, in contrast, undergoes irreversible reduction, contributing to its herbicidal toxicity .
- Solubility : PF₆⁻ salts exhibit superior solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to bromide salts, facilitating supramolecular synthesis .
- Structural Effects: The 1,4-phenylenebis(methylene) linker in the target compound provides rigidity, optimizing π-π interactions with macrocyclic hosts like BPP34C10 .
Preparation Methods
Conventional Alkylation and Anion Exchange
The most widely reported synthesis involves a two-step alkylation and anion exchange process. In the first step, 4,4'-bipyridine is reacted with 1,4-bis(bromomethyl)benzene in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). The reaction proceeds via nucleophilic substitution, where the bipyridine nitrogen atoms attack the benzylic bromides .
Reaction Conditions :
-
Solvent : DMF or MeCN
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
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Catalyst : Crown ethers (e.g., 18-crown-6) or lithium bromide (LiBr) to enhance reactivity .
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Temperature : Room temperature or mild heating (40–60°C)
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Duration : 48–120 hours
The intermediate dicationic bromide salt is isolated via precipitation or column chromatography. Subsequent anion exchange with ammonium hexafluorophosphate (NH₄PF₆) in acetone or water yields the final product as a crystalline solid .
Example Protocol from Literature :
A mixture of 4,4'-bipyridine (2.0 mmol), 1,4-bis(bromomethyl)benzene (1.0 mmol), K₂CO₃ (4.0 mmol), and 18-crown-6 (0.1 mmol) in anhydrous MeCN (20 mL) was stirred at room temperature for 72 hours. The crude product was purified via silica gel chromatography (eluent: acetone/NH₄PF₆) to afford the bromide intermediate. Anion exchange with NH₄PF₆ in acetone yielded the target compound as a green solid (77% yield) .
Template-Directed Synthesis for Rotaxane Formation
The target compound serves as a precursor in the template-directed synthesis of rotaxanes, where it acts as a supramolecular template. This method involves threading a macrocyclic component around the dicationic core before capping with stopper groups .
Key Steps :
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Threading : The dicationic salt (12·2PF₆) is combined with a dumbbell-shaped precursor (e.g., SSD) and 1,4-bis(bromomethyl)benzene in DMF.
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Stopper Attachment : Alkylation of the threaded intermediate with bromomethylbenzene derivatives forms the rotaxane architecture .
Optimized Conditions :
-
Solvent : DMF
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Reagents : 1,4-bis(bromomethyl)benzene (3.0 equiv), dumbbell precursor (1.0 equiv), dicationic salt (3.0 equiv)
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Reaction Time : 10 days at room temperature
Characterization Data :
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¹H NMR : Distinct peaks for bipyridinium protons (δ 8.5–9.0 ppm) and aromatic methylene bridges (δ 5.2–5.5 ppm) .
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Mass Spectrometry : Molecular ion peak observed at m/z 1506 [M]⁺ .
One-Pot Coordination-Driven Self-Assembly
In metal-organic frameworks (MOFs), the target compound acts as a ligand for transition metals. A one-pot synthesis involves reacting the dicationic salt with metal nitrates (e.g., Ni²⁺, Cd²⁺) in mixed solvents .
Procedure :
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Metals : Ni(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O
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Ligand : 1,1'-(1,4-phenylenebis(methylene))bis(1H-pyrazole-3,5-dicarboxylic acid)
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Solvent System : Acetonitrile/DMF/water (3:3:4 v/v)
Structural Insights :
-
The Ni(II) complex exhibits an octahedral geometry with Ni–O/N bond lengths of 2.064–2.085 Å .
-
Framework charge neutrality is maintained by dimethylammonium counterions from DMF hydrolysis .
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Alkylation/Anion Exchange | 70–77% | Scalable, high purity | Long reaction times |
| Template-Directed | 52–77% | Enables rotaxane functionalization | Low atom economy |
| Coordination Self-Assembly | 72% | Integrates into MOFs | Requires metal precursors |
Critical Parameters Affecting Yield and Purity
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Solvent Polarity : DMF enhances solubility of ionic intermediates but may hydrolyze at high temperatures .
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Counterion Effects : Hexafluorophosphate (PF₆⁻) improves crystallinity compared to bromide .
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Steric Hindrance : Bulky substituents on bipyridine or benzene rings reduce reaction rates .
Scalability and Industrial Relevance
While laboratory-scale preparations achieve moderate yields (52–77%), industrial adoption requires optimization:
Q & A
Q. Purity Assurance :
- Recrystallize the product from hot methanol/water mixtures to remove unreacted starting materials and salts.
- Confirm purity via ¹H/¹³C NMR (absence of residual solvent or bromide peaks) and ion chromatography (PF₆⁻ content >98%) .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Detect the dicationic core ([M]²⁺) at m/z ≈ 353.2 (calculated for C₂₈H₂₄N₄²⁺) .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Advanced: How does the dicationic structure influence electrochemical behavior, and what methodologies probe this?
Methodological Answer:
The bipyridinium moieties act as redox-active viologen analogs, enabling two successive one-electron reductions:
Cyclic Voltammetry (CV) :
- Perform in anhydrous acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte.
- Expect reduction potentials (E₁ and E₂) at −0.4 V and −0.8 V vs. Ag/AgCl, corresponding to the formation of radical cation and neutral species .
Spectroelectrochemistry :
- Monitor UV-vis spectral changes during reduction (e.g., absorption bands at 400–600 nm for radical intermediates) .
Key Consideration : Solvent choice and water content significantly affect redox reversibility. Use rigorously dried solvents and inert atmosphere to avoid side reactions .
Advanced: How can researchers resolve discrepancies in reported redox potentials or spectral data?
Methodological Answer:
Discrepancies may arise from:
- Impurity Effects : Trace water or residual bromide alters electrochemical responses. Validate purity via ICP-MS (halide content <50 ppm) .
- Counterion Interactions : PF₆⁻ vs. smaller anions (e.g., Cl⁻) shift potentials. Standardize electrolyte composition across studies .
- Crystallographic Validation : Use single-crystal XRD to confirm structural homogeneity. Compare with reported unit cell parameters (e.g., space group P2₁/c) .
Q. Resolution Strategy :
- Reproduce experiments under strictly controlled conditions (e.g., glovebox for air-sensitive measurements).
- Cross-reference with DFT calculations to predict redox potentials and compare with experimental data .
Application-Focused: How can this compound be utilized in supramolecular or photophysical systems?
Methodological Answer:
- Host-Guest Chemistry :
- Electrochromic Materials :
- Incorporate into thin films (e.g., layer-by-layer deposition with polyanions). Characterize switching kinetics via chronoamperometry and optical contrast at λ = 600 nm .
- Photoinduced Electron Transfer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
